

Physical and chemical characteristics of 3-Methoxy-4-nitrobenzonitrile

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Compound of Interest

Compound Name: 3-Methoxy-4-nitrobenzonitrile

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An In-depth Technical Guide to 3-Methoxy-4-nitrobenzonitrile

This technical guide provides a comprehensive overview of the physical, chemical, and structural characteristics of **3-Methoxy-4-nitrobenzonitrile**. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require detailed information on this compound.

Compound Identification

3-Methoxy-4-nitrobenzonitrile is an aromatic organic compound featuring a benzene ring substituted with a methoxy group, a nitro group, and a nitrile group. Its specific substitution pattern confers distinct chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Identifier	Value
IUPAC Name	3-methoxy-4-nitrobenzonitrile[1][2]
CAS Number	177476-75-4[1][2][3][4]
Molecular Formula	C ₈ H ₆ N ₂ O ₃ [1][2][5]
Synonyms	3-Methoxy-4-nitrobenzenecarbonitrile, 5-Cyano-2-nitroanisole, 4-Cyano-2-methoxynitrobenzene[1][2]
InChI Key	LCBUSDDLYBHQFA-UHFFFAOYSA-N[1][6]
SMILES	<chem>COC1=C(C=CC(=C1)C#N)--INVALID-LINK--[O-]</chem> [6]

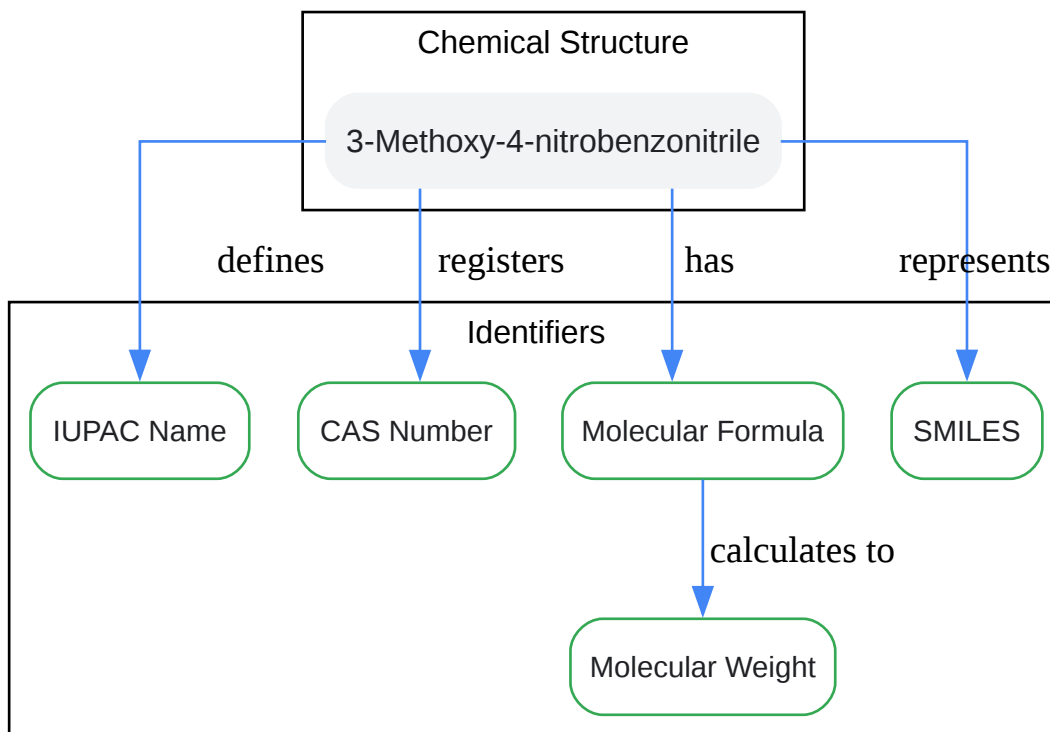
Physicochemical Properties

The physical and chemical properties of **3-Methoxy-4-nitrobenzonitrile** are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

Property	Value
Molecular Weight	178.14 g/mol [2][5]
Appearance	Faint yellow crystalline solid[2]
Melting Point	125-126 °C[2]
Boiling Point	344.4 ± 32.0 °C (Predicted)[2]
Density	1.32 ± 0.1 g/cm ³ (Predicted)[2]
Purity	Typically ≥98%[1]
Storage Conditions	Store at 2-8°C in a dry, sealed container[2][5]

Logical Relationship of Compound Identifiers

The following diagram illustrates the relationship between the compound's structure and its primary identifiers.



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Caption: Relationship between chemical structure and key identifiers.

Spectral Data

While specific experimental spectra for **3-Methoxy-4-nitrobenzonitrile** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The three aromatic protons will appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm), with coupling patterns determined by their positions relative to each other. The methoxy group will present as a singlet at approximately δ 3.9-4.1 ppm.

- ¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The nitrile carbon will be significantly downfield (δ 115-120 ppm). The six aromatic carbons will have shifts influenced by the electron-withdrawing nitro and nitrile groups and the electron-donating methoxy group. The methoxy carbon will appear around δ 55-60 ppm.[7]
- IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the functional groups present: a sharp peak around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch, strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively, and C-O stretching for the methoxy group around 1250 cm⁻¹.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight of 178.14.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **3-Methoxy-4-nitrobenzonitrile** is not explicitly available. However, a plausible synthetic route can be devised based on standard organic chemistry transformations, such as the nitration of a precursor. The following is a representative protocol for the nitration of an activated aromatic ring, which could be adapted for the synthesis of the target compound from 3-methoxybenzonitrile.

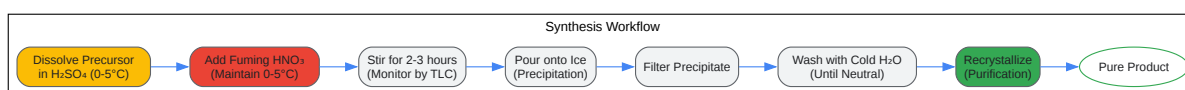
Representative Protocol: Nitration of an Activated Aromatic Compound

This is a generalized protocol and requires optimization for the specific substrate.

- Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting material (e.g., N-(2-cyano-5-methoxyphenyl)acetamide) in concentrated sulfuric acid. Cool the flask to 0-5°C using an ice-salt bath.[8]
- Nitration: Slowly add fuming nitric acid dropwise to the cooled solution via the dropping funnel. It is critical to maintain the reaction temperature between 0 and 5°C throughout the addition to control the reaction rate and prevent side reactions.[8]
- Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for 2-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

[8]

- Work-up: Carefully pour the reaction mixture over crushed ice. The nitrated product should precipitate out of the aqueous solution as a solid.[8]
- Purification: Filter the precipitate using a Buchner funnel and wash it thoroughly with copious amounts of cold water until the filtrate is neutral (tested with pH paper). The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure compound.[8]



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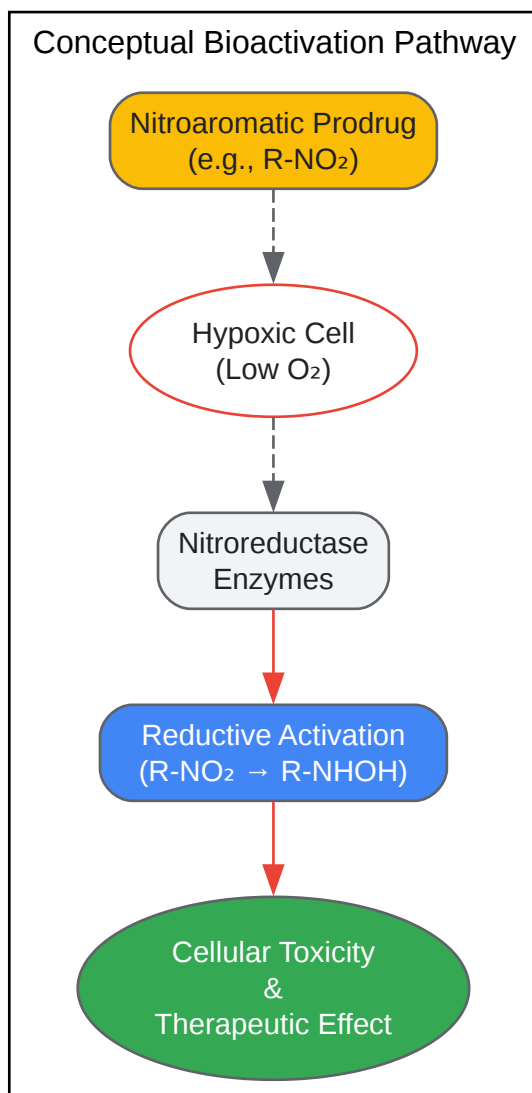
Caption: Generalized workflow for the synthesis of a nitroaromatic compound.

Applications and Biological Relevance

While specific biological activities of **3-Methoxy-4-nitrobenzonitrile** are not extensively documented, its structural motifs are common in medicinal chemistry.

- Pharmaceutical Intermediate: Benzonitrile derivatives, particularly those with methoxy and nitro substitutions, are valuable building blocks in the synthesis of therapeutic agents.[9][10] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further molecular elaboration.
- Role of the Nitro Group: The nitroaromatic moiety is a known pharmacophore and can also be a toxicophore.[11] In some contexts, the nitro group can undergo bioreduction in hypoxic (low oxygen) environments, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy.[12] This reduction can trigger the release of a cytotoxic agent selectively within tumor tissues.[12]

The following diagram illustrates the general concept of a nitro-compound's bioactivation under hypoxic conditions.



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Caption: General mechanism of nitroaromatic compounds in hypoxic cells.

Safety and Handling

3-Methoxy-4-nitrobenzonitrile should be handled with care in a laboratory setting.

- Hazard Classification: It is classified with the GHS07 pictogram, indicating it can be an irritant.[2]

- Hazard Statements: H302 - Harmful if swallowed.[2] Related nitrobenzonitrile compounds carry more severe warnings, including being toxic or fatal if swallowed, in contact with skin, or if inhaled.
- Precautionary Statements:
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
 - Always handle in a well-ventilated area or fume hood.
 - Avoid generating dust.
 - Wash hands thoroughly after handling.

Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

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